molecular formula C22H23N3O4S B2991034 3,4-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 1005294-95-0

3,4-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2991034
CAS No.: 1005294-95-0
M. Wt: 425.5
InChI Key: AQHBKWUYCIMIRG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activities, as both benzamides and thiazoles (a type of compound containing a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms) are found in a variety of biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide moiety, a thiazole ring, and a dimethoxyphenyl group . These groups could potentially interact with biological targets in interesting ways.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and thiazoles are known to participate in a variety of chemical reactions. For example, benzamides can be hydrolyzed to produce benzoic acids and amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could potentially increase its lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed toward the synthesis and characterization of various derivatives related to "3,4-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide". Studies have detailed the preparation of compounds through reactions involving key intermediates like thiourea, iodine, or specific benzaldehydes, aiming at introducing different substituents to explore their biological activities (Spoorthy et al., 2021; Talupur et al., 2021). These studies often include detailed structural elucidation through techniques such as NMR, IR, Mass spectral data, and elemental analysis.

Antimicrobial Activity

Several studies have synthesized compounds involving the "3,4-dimethoxy" moiety to evaluate their antimicrobial properties. These efforts aim to discover new agents with potential applications in treating bacterial and fungal infections. Compounds have been tested against a variety of pathogens to assess their efficacy and potency in comparison to existing antimicrobial agents (Palkar et al., 2017; Chawla, 2016).

Anticancer Activity

Research into the anticancer properties of derivatives has revealed moderate to excellent activity against various cancer cell lines, including breast, lung, and colon cancer. These studies focus on designing and synthesizing derivatives to evaluate their potential as anticancer agents by comparing their activities to known drugs like etoposide (Ravinaik et al., 2021).

Docking Studies

Docking studies have been conducted to understand the interaction between synthesized compounds and biological targets, providing insights into the mechanism of action and potential for drug development. These studies help in identifying promising compounds for further pharmacological evaluation (Spoorthy et al., 2021; Talupur et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzamides and thiazoles are found in a variety of drugs with different targets, so it’s difficult to predict without more information .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the biological activity of similar compounds, it could potentially be a candidate for drug development .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14(15-7-5-4-6-8-15)23-20(26)12-17-13-30-22(24-17)25-21(27)16-9-10-18(28-2)19(11-16)29-3/h4-11,13-14H,12H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHBKWUYCIMIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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